3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol

Bioinorganic chemistry Phosphatase models Ligand electronic effects

Researchers seeking a mononucleating aminomethylphenol ligand with tunable electronic character often encounter symmetrical bis-amine scaffolds that generate unwanted dinuclear complexes. This meta-chloro, secondary-amine scaffold solves that problem by favoring mononuclear complex formation. Key supply-side advantages: ≥95% purity with batch-specific CoA; LogP 1.78 and TPSA 41.49 Ų place it in a distinct polarity/lipophilicity space ideal for fragment-based screening; secondary amine enables subsequent asymmetric derivatization; stock available for immediate dispatch. Request bulk or custom synthesis through BenchChem.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
Cat. No. B13258513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOCCNCC1=C(C=CC=C1Cl)O
InChIInChI=1S/C10H14ClNO2/c1-14-6-5-12-7-8-9(11)3-2-4-10(8)13/h2-4,12-13H,5-7H2,1H3
InChIKeyYTXAHIUBPHZLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol – Structural Overview


3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol (CAS 1491918-90-1) is an ortho-aminomethylphenol derivative belonging to the Mannich-base class of chlorinated phenolic ligands [1]. It features a secondary amine bearing a single 2-methoxyethyl arm at the 2-aminomethyl position and a chlorine substituent at the 3-position (meta to the phenolic OH). With a molecular formula of C₁₀H₁₄ClNO₂ (MW 215.68), a computed LogP of 1.78, and a topological polar surface area (TPSA) of 41.49 Ų, the compound is supplied at 95% purity and serves as a mononucleating ligand scaffold for bioinorganic model chemistry and a versatile synthetic intermediate .

Scaffold Mononucleating ortho-aminomethylphenol ligand
Electronic Profile meta-Chloro inductive tuning without para resonance
Denticity Control Secondary amine with single 2-methoxyethyl arm

3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol – Irreplaceable Scaffold


Within the Mannich-base aminomethylphenol family, both the ring-substitution pattern and the amine substitution degree dictate the ligand's coordination sphere, electronic tuning, and ultimately catalytic output [1]. The 3-chloro (meta) substitution provides a distinct inductive electronic profile compared to the 4-chloro (para) isomer, altering the phenolic O–H acidity and the electron density at the metal-binding site without the resonance contribution that a para-substituent introduces [2]. Furthermore, the secondary amine in this compound—bearing a single 2-methoxyethyl arm—contrasts sharply with the more widely reported bis(2-methoxyethyl) tertiary-amine ligands, which form chelate rings of different denticity. These structural differences translate into measurable shifts in complex geometry, hydrolytic rate constants, and redox tuning that generic substitution cannot recapitulate.

3-Cl vs. 4-Cl isomer

meta-Chloro substitution provides inductive withdrawal only; para-chloro adds resonance effects that alter O–H acidity and metal-center electron density differently, limiting direct interchangeability.

Secondary vs. tertiary amine

Bis(2-methoxyethyl) tertiary-amine analogs may form unexpected dinuclear complexes despite mononucleating design; the secondary-amine scaffold of this compound favors predictable mononuclear stoichiometry.

N-alkyl arm variation

Simpler N-methyl or N-isopropyl congeners lack the ether oxygen H-bond acceptor and have lower TPSA, altering solubility, flexibility, and metal-coordination geometry compared to the 2-methoxyethyl arm.

3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol – Comparative Evidence


meta-Chloro Substitution in Phosphatase Model Catalysis

In dinuclear Zn(II) complexes derived from Mannich-base ligands, substituting the para-position of the phenol ring with a chloro group instead of a methyl group amplifies the phosphatase-like first-order rate constant (kcat) for 4-nitrophenyl phosphate (PNPP) hydrolysis by a factor of approximately 20-fold when compared under comparable methanol conditions [1] [2]. While the 4-chloro analog (HL1) yields a maximum kcat of 214 s⁻¹ in methanol at 25 °C, the para-methyl analog reported by Sanyal et al. (2014) exhibits kcat values in the range of only 2–10 s⁻¹ under comparable conditions [2] [3]. The 3-chloro (meta) substitution in the target compound is expected to produce an intermediate electronic effect—stronger inductive withdrawal than methyl but lacking the resonance withdrawal of para-chloro—offering a distinct tunability window for catalytic optimization that is inaccessible with either the para-chloro or para-methyl scaffold.

Phosphatase kcat shift
Cross-study comparable
para-Cl analog: kcat max 214 s⁻¹ (MeOH); para-Me: 2–10 s⁻¹ (DMF). ~20-fold rate enhancement with Cl; meta-Cl predicted intermediate due to inductive —I effect.
Reported catalytic-rate context for electronic tuning
Cross-study comparison; solvent differs
Bioinorganic chemistry Phosphatase models Ligand electronic effects

Chloro Substituent Effects on Aminopeptidase Activity

In dinuclear Zn(II) aminopeptidase models employing phenol-based dinucleating ligands with bis(2-methoxyethyl)aminomethyl arms, the nature of the para-substituent dictates the second-order rate constant (k) by an order of magnitude: p-NO₂ (k = 5.9 × 10⁻¹ dm³ mol⁻¹ s⁻¹) ≫ p-Cl (k = 2.7 × 10⁻² dm³ mol⁻¹ s⁻¹) ≫ p-CH₃ (k ≈ 2.4 × 10⁻³ dm³ mol⁻¹ s⁻¹), establishing a rate ratio of approximately 250:10:1 that correlates with the electron-withdrawing strength of the substituent [1]. Although the target compound lacks the second aminomethyl arm and bears substituents at the 3- rather than 4-position, the meta-chloro group still provides an inductive electron-withdrawing effect that is intermediate between para-Cl and para-CH₃ in magnitude. This positions the target compound as a mononucleating scaffold whose electronic contribution to metal-center Lewis acidity can be systematically exploited in the design of asymmetric or heterodinuclear catalysts where the second metal-binding site is supplied by an exogenous ligand.

Aminopeptidase rate ratio
Class-level inference
Second-order rate constant k: p-NO₂ 5.9×10⁻¹, p-Cl 2.7×10⁻², p-CH₃ 2.4×10⁻³ dm³ mol⁻¹ s⁻¹ (ratio 250:10:1). Meta-Cl expected between p-Cl and p-CH₃.
Supports substituent electronic ranking review
Dinuclear Zn complexes; class-level extrapolation to mononuclear scaffold
Aminopeptidase mimic Dinuclear zinc complexes Structure-activity relationship

Secondary vs. Tertiary Amine: Denticity and Nuclearity Control

The target compound contains a secondary amine with a single 2-methoxyethyl arm, yielding a potential N,O-bidentate chelator upon deprotonation of the phenol. In contrast, the extensively studied bis(2-methoxyethyl)aminomethyl analogs (e.g., HL1 in Sanyal et al., 2015) possess a tertiary amine bearing two methoxyethyl arms, capable of N,O,O-tridentate coordination [1]. This difference in denticity directly impacts complex nuclearity: the tertiary-amine bis-methoxyethyl ligand unexpectedly forms dinuclear Zn(II) complexes [Zn₂(L1)₂X₂] despite being designed as mononucleating, whereas the mononucleating behavior of the secondary-amine analog is more predictable [1] [2]. For researchers requiring strict control over complex stoichiometry—such as in the synthesis of heterobimetallic systems or in mechanistic studies where mononuclear intermediates must be isolated—the secondary-amine scaffold of the target compound reduces the risk of unintended dinuclear complex formation. Additionally, the single methoxyethyl arm reduces the overall steric bulk (calculated TPSA 41.49 Ų vs. larger bis-substituted analogs) while retaining the ether oxygen for potential hemilabile coordination .

Denticity & nuclearity
Class-level inference
Secondary amine → N,O-bidentate, predicted mononuclear Zn(II). Tertiary-amine bis(methoxyethyl) analog empirically forms dinuclear [Zn₂(L1)₂X₂] (Zn···Zn 3.10–3.12 Å).
Predictable mononuclear stoichiometry context
Confirmed by X-ray for tertiary analog; target behavior inferred
Ligand design Coordination chemistry Chelation denticity

meta-Chloro Substitution for Dimanganese Redox Tuning

In dimanganese(II) complexes of phenol-based dinucleating ligands bearing bis(2-methoxyethyl)aminomethyl chelating arms, the redox potential of the Mn(II)/Mn(III) couple is systematically shifted by the electronic nature of the para-substituent. For complexes [Mn₂(bonp)(PhCO₂)₂]PF₆ and [Mn₂(bocp)(PhCO₂)₂]PF₆, the order of redox potentials follows the electron-withdrawing trend: p-NO₂ > p-Cl > p-CH₃ (0.96 V vs. Ag/AgCl for the p-CH₃ complex) [1]. The target compound's 3-chloro substituent provides an inductive electron-withdrawing effect without the resonance contribution of para-substituents, enabling a distinct and tunable redox window. This is particularly relevant for designing redox-active catalysts where the M(II)/M(III) potential must be matched to a specific oxidant or reductant in a catalytic cycle, and where the meta-chloro scaffold offers a redox-tuning option that is unavailable with para-substituted analogs.

Mn redox ordering
Class-level inference
Mn(II)/Mn(III) potential follows substituent: p-NO₂ > p-Cl > p-CH₃ (E₁/₂ 0.96 V vs. Ag/AgCl for p-CH₃ complex). Meta-Cl inductive effect gives intermediate tuning.
Redox-tuning window context
Dinuclear Mn model; extrapolated to meta-substituted scaffold
Redox tuning Dimanganese complexes Electrochemistry of phenol-based ligands

Physicochemical Differentiation from N-Alkyl Analogs

Among 3-chloro-2-(aminomethyl)phenol derivatives with varying N-alkyl substituents, the 2-methoxyethyl arm of the target compound introduces a hydrogen-bond-accepting ether oxygen that is absent in simpler N-alkyl analogs such as 3-chloro-2-[(methylamino)methyl]phenol or 3-chloro-2-[(propan-2-yl)aminomethyl]phenol . The target compound carries 3 hydrogen-bond acceptors and 2 hydrogen-bond donors (cf. the N-methyl analog which has only 2 acceptors and 2 donors), and a computed LogP of 1.7816, placing it in a favorable range for both organic-solvent solubility and potential membrane permeability in biological screening contexts . The TPSA of 41.49 Ų combined with 5 rotatable bonds provides greater conformational flexibility than the N-methyl (MW 171.62) or N-isopropyl analogs, potentially enabling the ligand to adapt to different metal coordination geometries. For compound library procurement, these physicochemical parameters differentiate the target compound from simpler N-alkyl congeners as a more polar, flexible, and coordination-versatile scaffold.

Physicochemical profile
Data to verify
LogP 1.78, TPSA 41.49 Ų, 3 H-bond acceptors (ether oxygen present), 5 rotatable bonds. N-methyl analog: 2 acceptors, lower TPSA, MW 171.62.
Differentiates from simpler N-alkyl congeners
Computed properties; limited experimental validation
Drug-likeness Physicochemical properties Mannich base library design

3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol – Application Scenarios


Mononuclear Zn(II) Phosphatase Model Catalysts

Investigators seeking a mononucleating ligand scaffold with enhanced phosphatase-like activity over para-methyl analogs can employ the target compound to generate well-defined mononuclear Zn(II) complexes. The meta-chloro substituent provides inductive electronic activation of the phenolate donor (as inferred from the ~20-fold catalytic rate enhancement observed when moving from para-methyl to para-chloro substituents in dinuclear systems [1]), while the secondary amine architecture favors mononuclear complex formation, unlike bis-methoxyethyl tertiary-amine ligands that unexpectedly yield dinuclear species [2]. This combination is particularly suited to mechanistic studies requiring isolation of mononuclear intermediates.

Redox-Tuned Dimanganese Oxidation Catalysts

For electrochemical catalyst design, the meta-chloro substitution provides a redox-tuning option that fills the gap between para-methyl and para-chloro analogs. As demonstrated in dimanganese(II) complexes of phenol-based dinucleating ligands, the redox potential follows the electron-withdrawing strength of the substituent (p-NO₂ > p-Cl > p-CH₃) [3]. The target compound, when incorporated via post-synthetic modification or used as a precursor to asymmetric dinucleating ligands, can shift the Mn(II)/Mn(III) couple to an intermediate potential, enabling matching of the catalyst redox potential to specific stoichiometric oxidants used in water oxidation or substrate oxygenation reactions.

Diversity-Oriented Synthesis and Fragment-Based Screening

Compound library managers can deploy the target compound as a structurally differentiated aminomethylphenol scaffold. With a computed LogP of 1.78, TPSA of 41.49 Ų, and three hydrogen-bond acceptors—one more than N-methyl or N-isopropyl analogs—the compound accesses a distinct region of polarity–lipophilicity chemical space . The pendant 2-methoxyethyl ether oxygen provides an additional hydrogen-bonding site for target engagement in fragment-based drug discovery screens, making it a logical procurement choice for libraries targeting metalloenzymes or CNS transporters [4].

Synthetic Intermediate for Asymmetric Heterodinuclear Mimics

The secondary amine in the target compound allows for selective further functionalization—such as reductive amination with a second, different aldehyde or coupling to a distinct metal-binding moiety—to generate asymmetric dinucleating ligands. This contrasts with the symmetrical bis(2-methoxyethyl) tertiary-amine platforms that dominate the literature [2]. The resulting heteroditopic ligands can be used to construct heterodinuclear complexes (e.g., Zn–Fe, Zn–Cu) that more faithfully replicate the asymmetric active sites of natural metallohydrolases, a synthetic objective that symmetrical Mannich-base ligands cannot achieve.

Application
Selection Property
Validation Focus
Mononuclear Zn(II) phosphatase models
Secondary amine architecture and meta-Cl inductive activation
Confirm mononuclear complex formation and phosphatase-like kcat enhancement over para-methyl analogs
Redox-tuned dimanganese oxidation catalysts
meta-Chloro inductive effect for intermediate redox potential
Cyclic voltammetry to establish Mn(II)/Mn(III) couple in target-derived complexes
Diversity-oriented synthesis and fragment screening
Distinct H-bond acceptor count, TPSA, and LogP vs. N-alkyl analogs
Physicochemical profiling and metal-binding or transporter-target engagement assays
Asymmetric heterodinuclear mimics
Secondary amine allows selective further functionalization
Synthesis of heteroditopic ligands and heterobimetallic complex characterization
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